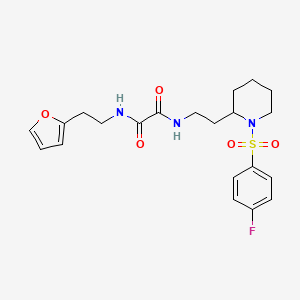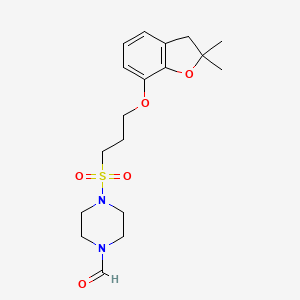
1-(Cyclopropylmethyl)-4-(dimethylamino)pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-4-(dimethylamino)pyrazine-2,3-dione, also known as CPMP, is a chemical compound that has been studied for its potential use as a pharmaceutical drug. CPMP is a pyrazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)-4-(dimethylamino)pyrazine-2,3-dione is not fully understood, but it is thought to involve the modulation of several neurotransmitter systems in the brain. This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are all involved in mood regulation and other physiological processes.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter systems, this compound has been shown to have several other biochemical and physiological effects. These include the inhibition of monoamine oxidase, which is an enzyme that breaks down neurotransmitters in the brain, and the inhibition of the reuptake of dopamine, norepinephrine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Cyclopropylmethyl)-4-(dimethylamino)pyrazine-2,3-dione in lab experiments is that it has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that have been studied for similar purposes. However, one limitation is that this compound is not widely available and can be difficult to synthesize.
Orientations Futures
There are several potential future directions for research on 1-(Cyclopropylmethyl)-4-(dimethylamino)pyrazine-2,3-dione. One area of interest is the development of new drugs that are based on the structure of this compound but have improved pharmacological properties. Another area of interest is the exploration of the potential use of this compound in the treatment of other neurological and psychiatric disorders, such as bipolar disorder and attention deficit hyperactivity disorder. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 1-(Cyclopropylmethyl)-4-(dimethylamino)pyrazine-2,3-dione has been described in several scientific publications. One method involves the reaction of cyclopropylmethylamine with 4-chloro-2,3-dioxopyrazine in the presence of sodium hydride and dimethylformamide. Another method involves the reaction of cyclopropylmethylamine with 4-(dimethylamino)-2,3-dioxopyrazine in the presence of sodium hydride and dimethylformamide.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-4-(dimethylamino)pyrazine-2,3-dione has been studied for its potential use in treating a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Several studies have shown that this compound can increase the levels of several neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-4-(dimethylamino)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-11(2)13-6-5-12(7-8-3-4-8)9(14)10(13)15/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXAJPURDNBWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C=CN(C(=O)C1=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B2478075.png)
![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2478077.png)

![8-(4-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2478079.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2478081.png)


![(2Z)-2-(Furan-2-ylmethylidene)-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol](/img/structure/B2478084.png)



![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2478094.png)

